![molecular formula C15H14N2O3 B7633435 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one
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Overview
Description
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction.
Mechanism of Action
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one acts as a selective antagonist of the mGluR7 receptor, which is a member of the G protein-coupled receptor family. The mGluR7 receptor is primarily expressed in the presynaptic terminals of neurons and regulates the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the mGluR7 receptor, 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one increases the release of glutamate, leading to anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one has been found to reduce alcohol and cocaine seeking behaviors in animal models of addiction. 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one has also been shown to increase the release of glutamate in the brain, leading to increased neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation of using 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
For research on 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one include further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as the development of more efficient synthesis methods to increase yield and solubility. Additionally, the use of 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one in combination with other drugs or therapies may enhance its therapeutic effects. Finally, the investigation of the long-term effects of 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one on neuronal activity and behavior is an important area of future research.
Synthesis Methods
The synthesis of 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one involves the reaction of 7-methoxyisoquinolin-1-one with 5-methyl-1,2-oxazole-3-carboxylic acid, followed by reduction with borane-dimethyl sulfide complex. The final product is obtained after purification by column chromatography. The yield of this synthesis method is approximately 25%.
Scientific Research Applications
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one has been found to reduce alcohol and cocaine seeking behaviors in animal models of addiction.
properties
IUPAC Name |
7-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-12(16-20-10)9-17-6-5-11-3-4-13(19-2)8-14(11)15(17)18/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUTEMKFPEJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one |
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